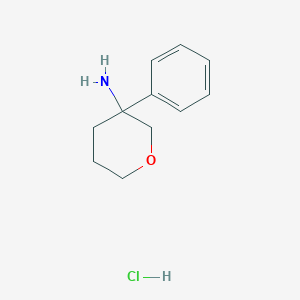

![molecular formula C26H27N5O2 B2838063 1-(2-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 946204-41-7](/img/structure/B2838063.png)

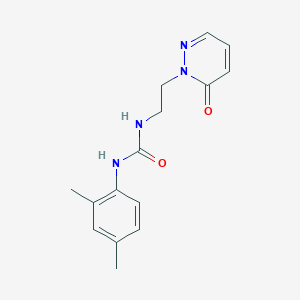

1-(2-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a 3,4-dihydroquinolin-1(2H)-yl group, a pyrazolo[3,4-d]pyridazin-7(6H)-one group, and an o-tolyl group . These groups are common in organic chemistry and are found in a variety of chemical compounds.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar groups can undergo a variety of reactions. For example, the tolyl group can act as a leaving group in nucleophilic substitutions .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis Methodologies

Research has explored various solvent-free heterocyclic synthesis methodologies for creating six-membered heterocycles, including pyridines, quinolines, and pyridazinones, among others. These methods are crucial for the development of novel compounds with potential therapeutic applications (Martins et al., 2009).

Biological Activities

The synthesis of different heterocyclic compounds, including quinolines and pyridazinones, has been extensively studied for their antioxidant and antitumor activities. Some newly synthesized compounds demonstrated significant antioxidant activity and in vitro anticancer activity against human tumor cell lines, highlighting their potential as therapeutic agents (Ismail & Elsayed, 2018).

Antioxidant Efficiency in Lubricating Greases

Quinolinone derivatives have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. The study found that these compounds significantly reduce total acid number and oxygen pressure drop, demonstrating their potential industrial applications (Hussein, Ismail, & El-Adly, 2016).

Antiproliferative Activity

Thiazolyl and benzothiazolyl hydrazones derived from various acylpyridines have shown profound antiproliferative activity, particularly against Burkitt's lymphoma cells. These findings contribute to the development of new cancer therapies (Easmon et al., 1997).

Novel Heterocyclic Systems

The Diels-Alder reaction has been utilized to create novel carbazole-fused pyridazines, contributing to the exploration of new compounds with potential therapeutic properties (Haider, Kaeferboeck, & Mátyus, 1999).

Synthesis of Imidazo[1,2-a]pyridines

A method for synthesizing imidazo[1,2-a]pyridines using a water-mediated hydroamination process demonstrates the versatility of heterocyclic chemistry in creating compounds with potential biological activities (Mohan, Rao, & Adimurthy, 2013).

Propiedades

IUPAC Name |

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c1-17(2)24-20-15-27-31(21-12-6-4-9-18(21)3)25(20)26(33)30(28-24)16-23(32)29-14-8-11-19-10-5-7-13-22(19)29/h4-7,9-10,12-13,15,17H,8,11,14,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEVYKGZCRMYDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride](/img/structure/B2837981.png)

![3-[(3-hydroxyoxolan-3-yl)methyl]-1-(3-phenylpropyl)urea](/img/structure/B2837982.png)

![3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid](/img/structure/B2837988.png)

![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)

![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)